molecular formula C15H14ClN5O2S B2857554 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034364-32-2

2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2857554
CAS RN: 2034364-32-2
M. Wt: 363.82
InChI Key: HJGYAWHKOQCZKV-UHFFFAOYSA-N
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Description

2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In We will also list future directions for research on this compound.

Scientific Research Applications

Protein Kinase Inhibition

This compound has been evaluated for its inhibitory potency against selected kinases, particularly those harboring a rare cysteine in the hinge region. Kinases like MPS1, MAPKAPK2, and p70S6Kβ/S6K2 are potential therapeutic targets for the treatment of various malignancies, including triple-negative breast cancer . The structure of this compound was derived from a potent reversible MPS1 inhibitor, indicating its potential as a covalent inhibitor for kinase-related therapies .

Antimicrobial Activity

Compounds with similar structures have shown significant antimicrobial potential. While the specific antimicrobial activity of this compound is not detailed, its structural class suggests potential efficacy against microbial pathogens. This is inferred from the broader research on pyrazole and pyrazine derivatives which are known to exhibit antimicrobial properties .

Antileishmanial and Antimalarial Evaluation

Molecular docking studies of related compounds have justified potent in vitro antipromastigote activity, which indicates potential use in antileishmanial and antimalarial therapies. These studies often involve analyzing the binding free energy and fitting patterns in the active sites of target enzymes or proteins .

Biological Potential of Indole Derivatives

Although not directly linked to indole derivatives, the compound’s structural features suggest that it may share some biological activities common to this class. Indole derivatives are known for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Environmental Tracking and Regulation

The compound is tracked and regulated by environmental agencies, indicating its significance and potential impact on health and safety. This suggests that the compound, or its derivatives, are of interest in environmental science, possibly related to their stability, degradation, and ecological effects .

properties

IUPAC Name

2-chloro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-21-10-11(8-19-21)15-13(17-6-7-18-15)9-20-24(22,23)14-5-3-2-4-12(14)16/h2-8,10,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGYAWHKOQCZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

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